molecular formula C20H14I6N2O6 B1672019 Iodipamide CAS No. 606-17-7

Iodipamide

Cat. No. B1672019
CAS RN: 606-17-7
M. Wt: 1139.8 g/mol
InChI Key: FFINMCNLQNTKLU-UHFFFAOYSA-N
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Description

Iodipamide is a contrast agent used in cholangiography and cholecystography . It is a water-soluble radiographic contrast media for cholecystography and intravenous cholangiography . It belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives .


Molecular Structure Analysis

The molecular structure of Iodipamide is characterized by both a methylindoline and a sulfamoyl chlorobenzamide functional group . The chemical formula of Iodipamide is C20H14I6N2O6 . The average weight is 1139.7618 and the monoisotopic weight is 1139.51199671 .


Physical And Chemical Properties Analysis

Iodipamide is a water-soluble radiographic contrast media for cholecystography and intravenous cholangiography . The chemical formula of Iodipamide is C20H14I6N2O6 . The average weight is 1139.7618 and the monoisotopic weight is 1139.51199671 .

Scientific Research Applications

Radiographic Contrast Media

Iodipamide is a water-soluble radiographic contrast media used in cholangiography and intravenous cholangiography . It is used for imaging soft tissues such as blood vessels and organs . The structure of Iodipamide is based on a benzene ring containing three iodine substituents which increase X-ray absorption and thereby allow for visualization of the organ or tissue .

Contrast Agent in Cholecystography

Iodipamide is used as a contrast agent in cholecystography . This procedure involves the imaging of the gallbladder to diagnose diseases and conditions such as gallstones or inflammation.

Contrast Agent in Intravenous Cholangiography

In intravenous cholangiography , Iodipamide is used as a contrast agent . This procedure is used to visualize the bile ducts and can help diagnose problems in the liver, gallbladder, and bile ducts.

Degradation of Iodinated Contrast Media

Iodipamide, being an iodinated contrast media (ICM), is used in studies related to the degradation of ICM in the aquatic environment . ICMs are poorly biodegradable and new methods of their removal are being researched. Iodipamide has been used in studies investigating the effectiveness of UV and UV/TiO2 pretreatment processes for the removal of ICM from synthetic hospital wastewater .

Analytical Standard

Iodipamide is used as an analytical standard in research and analytical applications . As a standard, it can be used to calibrate instruments or to prepare standard solutions for experiments.

Pharmaceutical Research

Iodipamide is used in pharmaceutical research due to its unique properties. It is a tri-iodinated benzoate derivative and ionic dimeric contrast agent . Its primary excretion through the hepato-biliary system and concentration in bile allows visualization of the gallbladder and biliary ducts .

Mechanism of Action

Target of Action

Iodipamide is a water-soluble radiographic contrast media primarily used in cholangiography and cholecystography . Its primary targets are the body structures that contain iodine . It is carried to the liver after intravenous administration, where it is rapidly secreted .

Mode of Action

The degree of opacity produced by these iodinated organic compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays .

Biochemical Pathways

The primary biochemical pathway involved in the action of iodipamide is its excretion through the hepato-biliary system . This allows for the concentration of iodipamide in bile, which enables the visualization of the gallbladder and biliary ducts .

Pharmacokinetics

Following intravenous administration, iodipamide is rapidly secreted to the liver . The contrast medium appears in the bile within 10 to 15 minutes after injection, thus permitting visualization of the hepatic and common bile ducts . The gallbladder begins to fill within an hour after injection; maximum filling is reached after two to two and one-half hours . The contrast medium is finally eliminated in the feces without passing through the enterohepatic circulation, except for approximately 10 percent of the intravenously administered dose which is excreted through the kidneys .

Result of Action

The primary result of iodipamide’s action is the visualization of the gallbladder and biliary ducts . It’s important to note that ionic radiocontrast agents like iodipamide can be cytotoxic to renal cells . The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress .

Action Environment

The action, efficacy, and stability of iodipamide can be influenced by various environmental factors. While specific studies on iodipamide are limited, research on similar compounds suggests that factors such as diet, physical activity, exposure to pollutants, and stress can impact the effectiveness of such compounds

Safety and Hazards

Ionic radiocontrast agents like Iodipamide are cytotoxic to renal cells . The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress .

properties

IUPAC Name

3-[[6-(3-carboxy-2,4,6-triiodoanilino)-6-oxohexanoyl]amino]-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14I6N2O6/c21-7-5-9(23)17(15(25)13(7)19(31)32)27-11(29)3-1-2-4-12(30)28-18-10(24)6-8(22)14(16(18)26)20(33)34/h5-6H,1-4H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFINMCNLQNTKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14I6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023153
Record name Adipic acid di(3-carboxy-2,4,6-triiodoanilide)
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Molecular Weight

1139.8 g/mol
Source PubChem
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Physical Description

Solid
Record name Iodipamide
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Solubility

>171 [ug/mL] (The mean of the results at pH 7.4), In water, 4.036X10-4 mg/L at 20 °C, Insoluble in water, Solubility at 20 °C: methanol 0.8%; ethanol 0.3%; acetone 0.2%; ether 0.1%, Very slightly soluble in chloroform, 3.06e-03 g/L
Record name SID47193872
Source Burnham Center for Chemical Genomics
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Record name Iodipamide
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Record name Iodipamide
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Mechanism of Action

Organic iodine compounds block x-rays as they pass through the body, thereby allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine. The degree of opacity produced by these iodinated organic compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays. Iodipamide's primary excretion through the hepato-biliary system and concentration in bile allows visualization of the gallbladder and biliary ducts., ... The iodine in the contrast medium is responsible for the absorption of x-rays and the resulting opacification of the organ system or other area under investigation. ...
Record name Iodipamide
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Product Name

Iodipamide

Color/Form

Crystals, White, crystalline powder

CAS RN

606-17-7
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Record name IODIPAMIDE
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Record name Iodipamide
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Record name Iodipamide
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Melting Point

306-308, 306-308 °C, 307 °C
Record name Iodipamide
Source DrugBank
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Record name Iodipamide
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Iodipamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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